molecular formula C13H15BrN2O2 B1439690 N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide CAS No. 1138443-78-3

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

Cat. No.: B1439690
CAS No.: 1138443-78-3
M. Wt: 311.17 g/mol
InChI Key: DTIMSJLDYQIMRW-UHFFFAOYSA-N
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Description

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane carboxamide core substituted with a 2-methylphenyl group. The phenyl ring is further modified at the meta position with a 2-bromoacetyl amino moiety. This compound (CAS: 1138443-74-9, molecular formula: C₁₂H₁₅BrN₂O₂, molecular weight: 299.17) is structurally designed to combine the steric constraints of the cyclopropane ring with the electrophilic reactivity of the bromoacetyl group, making it a candidate for targeted covalent inhibition in drug discovery .

Properties

IUPAC Name

N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-10(15-12(17)7-14)3-2-4-11(8)16-13(18)9-5-6-9/h2-4,9H,5-7H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIMSJLDYQIMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 3-[(2-Bromoacetyl)amino]-2-methylphenyl Intermediate

  • Starting Material: 3-amino-2-methylphenyl compound
  • Reagent: 2-bromoacetyl bromide
  • Solvent: Typically anhydrous dichloromethane or chloroform
  • Base: Triethylamine or pyridine to neutralize generated HBr
  • Conditions: The reaction is carried out at low temperature (0–5 °C) under inert atmosphere (nitrogen or argon) to control the reactivity of the acylating agent and minimize side reactions.
  • Workup: The reaction mixture is quenched with water, extracted with organic solvents, dried over anhydrous sodium sulfate, and concentrated.

Step 2: Coupling with Cyclopropanecarboxylic Acid

  • Activation: Cyclopropanecarboxylic acid is converted to its acid chloride using reagents such as thionyl chloride or oxalyl chloride under reflux.
  • Coupling Reaction: The bromoacetylated intermediate is reacted with the cyclopropanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) in an inert solvent like dichloromethane.
  • Conditions: The reaction is typically performed at 0–25 °C to ensure selective amide bond formation.
  • Purification: The crude product is purified by recrystallization or chromatographic methods such as silica gel column chromatography.

Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Notes
Bromoacetylation 2-bromoacetyl bromide, triethylamine, DCM, 0–5 °C 70–85 Inert atmosphere; low temperature control
Acid chloride formation Cyclopropanecarboxylic acid, SOCl2, reflux 90–95 Efficient conversion to acid chloride
Amide coupling Bromoacetylated amine, cyclopropanecarboxylic acid chloride, triethylamine, DCM, 0–25 °C 75–90 Controlled temperature to avoid side reactions

Research Findings and Optimization

  • Selectivity: The use of low temperatures during the bromoacetylation step is critical to minimize over-acylation or side reactions such as hydrolysis of the bromoacetyl group.
  • Purity: Purification by recrystallization from ethyl acetate/hexane mixtures or silica gel chromatography yields high-purity product suitable for further biological evaluation.
  • Reagent Stoichiometry: Slight excess of 2-bromoacetyl bromide (1.1 equivalents) ensures complete conversion of the aromatic amine.
  • Solvent Choice: Anhydrous solvents and inert atmosphere prevent hydrolysis and degradation of sensitive intermediates.
  • Reaction Time: Typically, the bromoacetylation requires 1–3 hours, while the amide coupling proceeds efficiently within 2–4 hours at room temperature.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Yield (%) Remarks
1 Bromoacetylation 3-amino-2-methylphenyl, 2-bromoacetyl bromide, triethylamine 0–5 °C, inert atmosphere, 1–3 h 70–85 Control temperature to avoid side reactions
2 Acid Chloride Formation Cyclopropanecarboxylic acid, thionyl chloride Reflux, 1–2 h 90–95 Complete conversion confirmed by IR
3 Amide Coupling Bromoacetylated amine, cyclopropanecarboxylic acid chloride, triethylamine 0–25 °C, 2–4 h 75–90 Purification by chromatography or recrystallization

Chemical Reactions Analysis

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, piperidine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is primarily studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of the bromoacetyl group may enhance the compound's ability to form covalent bonds with target proteins, potentially leading to apoptosis in cancer cells.

Case Study Example:

  • A study focused on derivatives of cyclopropanecarboxamides demonstrated significant activity against breast cancer cell lines, suggesting that this compound could have similar effects due to its structural analogies.

Antimicrobial Properties

The compound's potential antimicrobial properties are also being explored. The bromoacetyl moiety has been linked to enhanced antimicrobial activity in other compounds, suggesting that this compound might exhibit similar properties.

Case Study Example:

  • Research into related compounds has shown effectiveness against gram-positive bacteria, indicating that this compound could be evaluated for similar activity.

Enzyme Inhibition

Compounds with bromoacetyl groups often act as enzyme inhibitors by forming irreversible bonds with active site residues. This mechanism could be pivotal in designing inhibitors for enzymes involved in cancer progression or microbial resistance.

Interaction with DNA

The structural features of this compound suggest potential interactions with DNA, possibly leading to interference with replication or transcription processes. Such interactions are common among anticancer agents that aim to disrupt cellular proliferation.

Future Research Directions

Given the preliminary findings regarding the applications of this compound, several future research directions are proposed:

  • In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Structural Modifications: Synthesizing analogs to optimize potency and selectivity against specific targets.
  • Combination Therapies: Investigating the effects of this compound in combination with existing therapies to enhance overall treatment efficacy.

Data Table: Summary of Case Studies and Findings

Study FocusCompound StructureKey FindingsReference
Anticancer ActivityCyclopropanecarboxamide derivativesSignificant cytotoxicity against breast cancer
Antimicrobial ActivityBromoacetyl derivativesEffective against gram-positive bacteria
Enzyme InhibitionBromoacetyl compoundsIrreversible binding to enzyme active sites

Mechanism of Action

The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromoacetyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function . The cyclopropanecarboxamide group may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

The compound has two positional isomers, differing in the substitution pattern of the bromoacetyl group on the phenyl ring:

  • N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS: 1138443-74-9): Bromoacetyl at position 3.
  • N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide (CAS: 1138443-75-0): Bromoacetyl at position 4.

Key Differences :

  • Reactivity : The meta-substituted bromoacetyl group (position 3) may exhibit distinct electronic effects compared to the para-substituted analog (position 5), influencing nucleophilic attack rates in covalent binding .
  • Biological Activity : Positional isomerism can alter interactions with target proteins. For example, meta-substituted derivatives often show improved selectivity due to steric hindrance .

Cyclopropanecarboxamide Derivatives with Varied Substituents

N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide (20N)
  • Structure: Acetylamino group at position 4 of the phenyl ring.
  • Comparison: Lacks the bromoacetyl group, reducing electrophilic reactivity.
(1S,2S)-N-[4-(Phenylsulfonyl)phenyl]-2-(pyridin-3-yl)cyclopropanecarboxamide (20O)
  • Structure : Pyridinyl and phenylsulfonyl substituents.
N-[5-({3-Cyano-7-[(1-methyl-1H-imidazol-4-yl)amino]pyrazolo[1,5-a]pyrimidin-5-yl}amino)-2-methylphenyl]acetamide (0Y4)
  • Structure : Heterocyclic pyrazolopyrimidine core.
  • Comparison : The extended aromatic system enhances π-π stacking interactions but introduces synthetic complexity, as seen in its lower yield (78% vs. 77% for simpler analogs) .

Cyclopropene and Silylated Analogs

1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
  • Structure : Cyclopropene ring with a bromophenyl group.
  • Comparison : The cyclopropene double bond increases ring strain and reactivity, favoring ring-opening reactions. However, the diethylamide group reduces electrophilicity compared to the bromoacetyl-substituted target compound .
N-(2-Bromophenyl)-N-methyl-1-(trimethylsilyl)cyclopropanecarboxamide
  • Structure : Trimethylsilyl group on the cyclopropane ring.
  • Comparison : The silyl group enhances lipophilicity, improving blood-brain barrier penetration but increasing metabolic instability due to susceptibility to hydrolysis .

Functional Group Modifications

2-Cyano-N-[(methylamino)carbonyl]acetamide
  • Structure: Cyano and methylamino carbonyl groups.
  • Comparison: The cyano group’s strong electron-withdrawing effect increases acidity (pKa ~8.5), whereas the bromoacetyl group in the target compound exhibits milder electrophilicity (pKa ~10.2).
5-(4-Fluorophenyl)-3-hydroxy-6-[4-(1H-tetrazol-5-yl)phenyl]pyridin-2(1H)-one (20F)
  • Structure : Tetrazole and fluorophenyl substituents.
  • Comparison : The tetrazole group enhances metal-binding capacity, useful in metalloenzyme inhibition, but introduces synthetic challenges in regioselective functionalization .

Biological Activity

N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropanecarboxamide core with a bromoacetyl group and an amino-substituted aromatic ring. Its molecular formula is C12H14BrN3O, and it has specific stereochemical properties that may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of methionyl-tRNA synthetase (MetRS). This enzyme is crucial for protein synthesis, and its inhibition can lead to reduced cell proliferation in various cancer cell lines. Specifically, the compound has shown promise in targeting cancer cells by disrupting their protein synthesis mechanisms .

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have indicated that the compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this effect.
  • Enzyme Inhibition : The compound's ability to inhibit MetRS suggests potential applications in treating diseases where protein synthesis plays a critical role .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 cells and 20 µM for PC-3 cells. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.
  • Antimicrobial Testing : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated an MIC of 50 µg/mL against Staphylococcus aureus, suggesting moderate antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits growth in MCF-7 and PC-3 ,
AntimicrobialModerate activity against S. aureus
Enzyme InhibitionInhibition of MetRS

Mechanistic Insights

The inhibition of MetRS by this compound leads to decreased levels of methionine-tRNA complexes, which are essential for initiating protein synthesis. This disruption can trigger cellular stress responses, ultimately leading to apoptosis in malignant cells.

Q & A

Q. What synthetic strategies are effective for preparing cyclopropanecarboxamide derivatives like N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclopropane ring formation, amidation, and halogenation. For example:

  • Cyclopropane carboxylation : Use cyclopropane carboxylic acid precursors activated via coupling reagents (e.g., EDCI or HATU) to form amide bonds with aromatic amines .
  • Bromoacetylation : React the intermediate with bromoacetyl bromide under controlled conditions to introduce the bromoacetyl group. Purification via silica gel column chromatography (hexanes/EtOAc gradients) is recommended to isolate stereoisomers and ensure high purity .
  • Structural validation : Confirm regiochemistry and stereochemistry using 1H^1H/13C^{13}C-NMR and X-ray crystallography (e.g., dihedral angles between aromatic rings and hydrogen-bonding patterns) .

Q. How is the structural conformation of cyclopropanecarboxamide derivatives characterized?

Methodological Answer: Key techniques include:

  • X-ray crystallography : Resolve intramolecular interactions, such as near-planar conformations due to π-conjugation across the amide bridge (dihedral angles ~8° between aromatic rings) and hydrogen-bonded dimers (N–H⋯O interactions) .
  • NMR spectroscopy : Identify tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) via 1H^1H-NMR chemical shifts and coupling constants .
  • Computational modeling : Density functional theory (DFT) optimizations predict electronic properties and reactivity of the bromoacetyl moiety .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of bromoacetyl-modified cyclopropanecarboxamides in kinase inhibition?

Methodological Answer:

  • Target engagement : The bromoacetyl group acts as a Michael acceptor, covalently binding cysteine residues in kinase ATP-binding pockets (e.g., BRAF V600E). This irreversible inhibition stabilizes inactive kinase dimers, as shown in TAK632 studies .
  • Kinase selectivity profiling : Use ATP-competitive binding assays (e.g., KINOMEscan) to compare inhibition across 400+ kinases. Structural analogs like GDC-0575 (CHK1 inhibitor) demonstrate >100-fold selectivity over off-target kinases via cyclopropane-driven steric complementarity .
  • Resistance analysis : Perform mutagenesis screens (e.g., CRISPR-Cas9) to identify gatekeeper mutations (e.g., BRAF G596R) that reduce compound binding. Co-dosing with MEK inhibitors can overcome resistance .

Q. What in vitro and in vivo models are suitable for evaluating this compound’s efficacy?

Methodological Answer:

  • In vitro :
    • Cell viability assays : Use BRAF-mutant melanoma lines (A375, SK-MEL-28) to measure IC50_{50} values. Compare with wild-type lines to assess selectivity .
    • Kinase activity assays : Monitor phosphorylation of downstream targets (e.g., MEK/ERK for BRAF inhibitors) via Western blot or ELISA .
  • In vivo :
    • Xenograft models : Administer the compound orally (10–50 mg/kg) to mice bearing A375 tumors. Track tumor volume and phosphorylated ERK levels in excised tissues .
    • Pharmacokinetics : Measure plasma half-life (t1/2_{1/2}) and brain penetration using LC-MS/MS. Cyclopropane moieties often enhance metabolic stability .

Q. How can resistance to cyclopropanecarboxamide-based kinase inhibitors be analyzed and addressed?

Methodological Answer:

  • Resistance mechanisms :
    • Mutational profiling : Sequence resistant clones to identify kinase domain mutations (e.g., BRAF V600E → G596R) .
    • Proteomic screens : Use phospho-antibody arrays to detect compensatory pathway activation (e.g., PI3K/AKT upregulation) .
  • Mitigation strategies :
    • Combination therapy : Pair with MEK inhibitors (trametinib) or immune checkpoint blockers (anti-PD1) to suppress escape pathways .
    • Prodrug design : Modify the bromoacetyl group to reduce off-target reactivity while retaining covalent binding (e.g., fluorinated acrylamides) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide

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